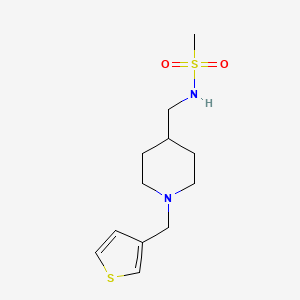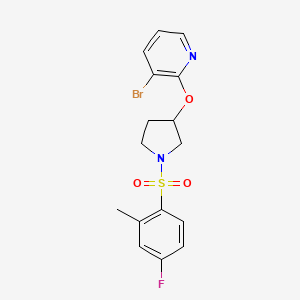
3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine” is a chemical compound with the empirical formula C9H10BrFN2 . It is a solid substance .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of pinacol boronic esters has been utilized in the synthesis of related compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFc1nc(ccc1Br)N2CCCC2 . Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 245.09 . It is a solid substance .Aplicaciones Científicas De Investigación
Reactivity and Synthesis
The reactivity of halogenopyridines, such as 3-bromo-pyridines, is a focal point in synthetic chemistry due to their potential in creating complex molecules through mechanisms like addition-elimination and electron affinity (EA) mechanisms. For instance, the reactivities of 3- and 4-halogenopyridines have been studied with various bases, confirming the formation of didehydropyridine intermediates in reactions involving 3-bromopyridine, which play a crucial role in synthetic pathways for creating derivatives with potential biological activities (Zoest & Hertog, 2010).
Chemical Modifications and Biological Activity
The synthesis and modification of pyridine and pyrrolidine derivatives demonstrate the versatility of such compounds in chemical reactions, leading to products with varied biological activities. For example, 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for new insecticides, showcases the chemical manipulation possibilities starting from halogenated pyridines. This also highlights the strategic role of bromination and further chemical transformations in developing compounds with targeted applications (Niu Wen-bo, 2011).
Advanced Material Development
In the realm of materials science, the incorporation of pyridine and sulfone moieties into polymers, such as in the synthesis of novel soluble fluorinated polyamides, illustrates the application of these chemical frameworks in creating materials with high thermal stability, mechanical strength, and electrical properties. This research points to the potential of using pyridine derivatives in the development of advanced materials for technological applications (Xiao-Ling Liu et al., 2013).
Catalysis and Organic Transformations
The application of pyridine derivatives extends into catalysis, where their involvement in cross-coupling reactions enables the synthesis of complex organic structures, demonstrating the utility of such compounds in organic synthesis and potential pharmaceutical development (Xiaojun Han, 2010).
Propiedades
IUPAC Name |
3-bromo-2-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrFN2O3S/c1-11-9-12(18)4-5-15(11)24(21,22)20-8-6-13(10-20)23-16-14(17)3-2-7-19-16/h2-5,7,9,13H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFFRLNKUROWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

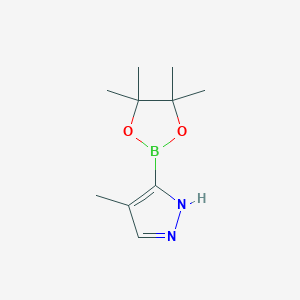
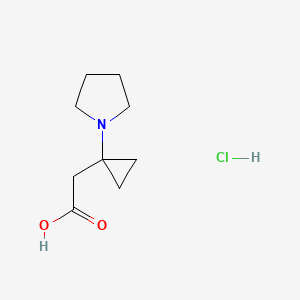
![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
![N-ethyl-2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2682191.png)
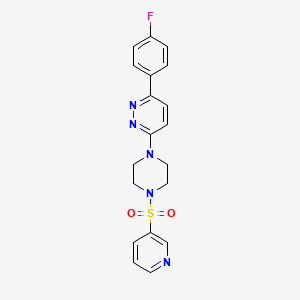
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)
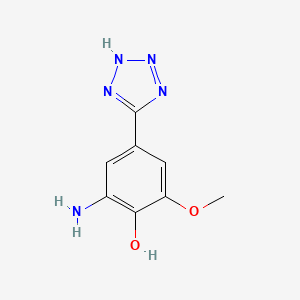
![N-[(4-fluorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide](/img/structure/B2682198.png)
![2-(2-chlorobenzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2682201.png)

![Ethyl 2-(3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2682203.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2682204.png)
